2-Bromo-4-(3-cyanophenyl)-1-butene
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Overview
Description
2-Bromo-4-(3-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Building Blocks Compounds similar to 2-Bromo-4-(3-cyanophenyl)-1-butene are investigated as building blocks in organic synthesis, offering pathways to a variety of chemical structures. For example, derivatives of bromo-butenes have been utilized in reactions yielding heterocycles and carbocycles through Michael addition and stepwise protocols, demonstrating their versatility as intermediates in the synthesis of complex molecules (Westerlund, Gras, & Carlson, 2001). Similarly, the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction highlights the potential of such compounds in the synthesis of geometrically defined alkenes (He, 2004).
Material Science and Catalysis In the field of material science and catalysis, the reactivity of C4 hydrocarbons, including brominated butenes, on Pt(111) surfaces has been explored, revealing mechanisms for hydrogenation, dehydrogenation, and double-bond isomerization (Lee & Zaera, 2005). This research could inform the development of catalysts and processes for the selective conversion of similar compounds, including this compound.
Future Directions
Mechanism of Action
Target of Action
Brominated compounds often interact with various proteins and enzymes in the body due to the high reactivity of the bromine atom .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Brominated compounds often act by forming covalent bonds with amino acids in proteins, altering their function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
They may be metabolized by various enzymes and excreted in the urine .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “2-Bromo-4-(3-cyanophenyl)-1-butene”. Brominated compounds can potentially cause a wide range of effects due to their reactivity .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light can all potentially affect the action of this compound .
Properties
IUPAC Name |
3-(3-bromobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYITYNQHCRQMQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641140 |
Source
|
Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-72-8 |
Source
|
Record name | 3-(3-Bromo-3-buten-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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